molecular formula C12H16N4S B2838228 3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 860609-04-7

3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No. B2838228
CAS RN: 860609-04-7
M. Wt: 248.35
InChI Key: VPDOKCVYEZCBAY-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Chemical properties describe how the compound reacts with other substances .

Scientific Research Applications

Synthesis and Applications

Antimicrobial Activities of 1,2,4-Triazole Derivatives A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Although not directly mentioning 3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine, this research indicates the potential antimicrobial applications of structurally similar triazole compounds Bektaş et al., 2007.

Photophysical Properties of 1H-1,2,4-Triazol-3-amines Guo et al. (2021) described a metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines, showcasing their fluorescence and aggregation-induced emission properties. This highlights the triazoles' potential in organic chemistry, medicinal chemistry, and optical materials Guo et al., 2021.

Metal Organic Framework (MOF) Functionalization Das and Mandal (2018) demonstrated the design and functionalization of a luminescent MOF using an amine-decorated approach for selective gas/vapor sorption and sensing of explosives in water. This research exemplifies how similar triazole-based amines could be utilized in environmental monitoring and materials science Das & Mandal, 2018.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors or enzymes, and the resulting biological effects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

3-(2-methylpropylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-9(2)8-17-12-15-14-11(16(12)13)10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDOKCVYEZCBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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